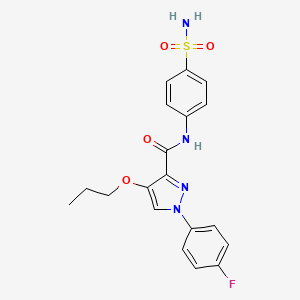![molecular formula C25H25Cl2N5O3 B3007405 3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione CAS No. 923422-54-2](/img/no-structure.png)
3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are found in many biological systems and are key components of DNA and RNA .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. This compound contains several functional groups, including an ethoxy group and a dichlorophenyl group, which could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through experimental methods. These properties are influenced by the compound’s molecular structure and the interactions between its atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Innovations
The compound is closely related to a class of compounds that are frequently synthesized and structurally characterized for various applications in scientific research. For instance, Antolak et al. (2014) demonstrated the enantioselective deprotonative ring contraction of related compounds, highlighting a route to potentially useful drug scaffolds through high stereochemical purity processes (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014). Similarly, the work by Shi et al. (2007) on the synthesis and crystal structures of related compounds further underscores the relevance of these compounds in the field of crystallography and materials science (Shi, Ni, Yang, Li, & Wang, 2007).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, the structural characteristics of such compounds are pivotal. Bardovskyi et al. (2020) explored novel non-planar heterocycles based on related compounds, contributing significantly to drug design and medicinal chemistry, particularly in the development of drug-like molecules (Bardovskyi, Grytsai, Ronco, & Benhida, 2020). Raboisson et al. (2005) investigated 1,4-diazepines as HDM2 antagonists in cancer treatment, validating the potential of similar compounds in therapeutic applications (Raboisson, Marugan, Schubert, Koblish, Lu, Zhao, Player, Maroney, Reed, Huebert, Lattanze, & Parks, 2005).
Advanced Material Synthesis
The synthesis of new derivatives of this class of compounds often leads to the creation of advanced materials with potential applications in various fields. For instance, the work by Adam (2018) on the synthesis of new derivatives demonstrates the versatility of these compounds in creating innovative materials (Adam, 2018).
Chemical Reactivity and Properties
Understanding the chemical reactivity and properties of such compounds is crucial for their application in various scientific endeavors. The research by Sylaja et al. (2016) on the molecular geometry and quantum chemical studies of a similar compound provides valuable insights into its chemical properties and potential applications in materials science (Sylaja, Gunasekaran, & Srinivasan, 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione' involves the condensation of 2,4-dichlorobenzylamine with ethyl 4-bromobenzoate to form the intermediate, which is then reacted with 1-methyluracil in the presence of a base to yield the final product.", "Starting Materials": [ "2,4-dichlorobenzylamine", "ethyl 4-bromobenzoate", "1-methyluracil", "base" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzylamine with ethyl 4-bromobenzoate in the presence of a base to form the intermediate.", "Step 2: Reaction of the intermediate with 1-methyluracil in the presence of a base to yield the final product." ] } | |
CAS-Nummer |
923422-54-2 |
Molekularformel |
C25H25Cl2N5O3 |
Molekulargewicht |
514.41 |
IUPAC-Name |
3-[(2,4-dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
InChI |
InChI=1S/C25H25Cl2N5O3/c1-3-35-19-10-8-18(9-11-19)30-12-4-5-13-31-21-22(28-24(30)31)29(2)25(34)32(23(21)33)15-16-6-7-17(26)14-20(16)27/h6-11,14H,3-5,12-13,15H2,1-2H3 |
InChI-Schlüssel |
ILZILVCXLHUUKW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=C(C=C(C=C5)Cl)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



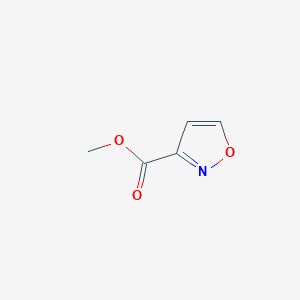
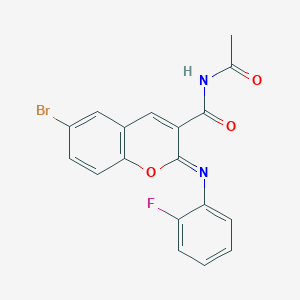


![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)

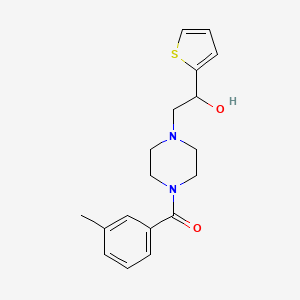
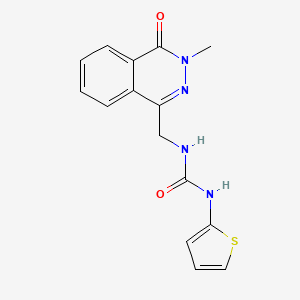
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)


